1-(4-Ethoxy-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula and a molecular weight of 210.29 g/mol. It is characterized by the presence of both an ethoxy group and a mercapto group, which contribute to its unique chemical properties and potential applications in various fields.
The compound is synthesized through chemical reactions involving specific precursors, primarily 4-ethoxy-2-mercaptophenol and propanone. The synthesis typically occurs under controlled conditions to optimize yield and purity.
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one falls under the category of organic compounds, specifically within the class of thioethers and ketones due to the presence of sulfur and carbonyl functional groups.
The synthesis of 1-(4-Ethoxy-2-mercaptophenyl)propan-1-one generally involves a nucleophilic substitution reaction. The typical method includes:
The reaction mechanism involves the nucleophilic attack of the mercapto group on the carbonyl carbon of propanone, leading to the formation of 1-(4-Ethoxy-2-mercaptophenyl)propan-1-one. Purification methods such as recrystallization or chromatography are employed to isolate the product from unreacted materials and by-products .
The molecular structure of 1-(4-Ethoxy-2-mercaptophenyl)propan-1-one can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 210.29 g/mol |
IUPAC Name | 1-(4-ethoxy-2-sulfanylphenyl)propan-1-one |
InChI Key | CYSIBDJJPTVLJW-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)C1=C(C=C(C=C1)OCC)S |
This structure demonstrates the connectivity between the ethoxy group, mercapto group, and the propanone moiety, highlighting its potential reactivity .
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one can undergo several significant chemical reactions:
These reactions are facilitated by common reagents and specific reaction conditions that influence product formation .
The mechanism of action for 1-(4-Ethoxy-2-mercaptophenyl)propan-1-one involves its interaction with biological targets:
This reactivity allows for diverse applications in biochemical studies and industrial processes .
The compound exhibits typical characteristics of organic compounds:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specifically documented |
Melting Point | Not specifically documented |
Reactivity | Reacts with oxidizing agents, reducing agents, and nucleophiles |
These properties influence its behavior in various chemical reactions and applications .
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one has several notable applications:
These applications highlight its versatility across different scientific fields .
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3